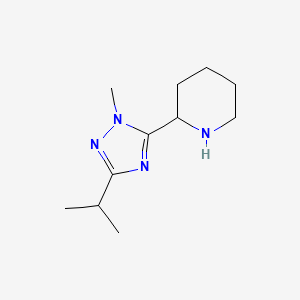
2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine is a heterocyclic compound that contains both a piperidine ring and a 1,2,4-triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine typically involves the formation of the 1,2,4-triazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes that are optimized for yield and purity. These methods often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. The use of continuous flow reactors and other advanced technologies can further enhance the scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Agrochemistry: It is explored for use in the development of new pesticides and herbicides due to its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)cyclohexane
- 2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)pyridine
- 3-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline
Uniqueness
2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine is unique due to the combination of the piperidine and triazole rings, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and a broad range of applications in various fields .
Propiedades
Fórmula molecular |
C11H20N4 |
|---|---|
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)piperidine |
InChI |
InChI=1S/C11H20N4/c1-8(2)10-13-11(15(3)14-10)9-6-4-5-7-12-9/h8-9,12H,4-7H2,1-3H3 |
Clave InChI |
PFQWSWFLQGHTJC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NN(C(=N1)C2CCCCN2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[1-ethyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13641997.png)
![N-(4-(Phenanthren-3-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13642012.png)




![methyl 3-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]prop-2-enoate](/img/structure/B13642052.png)
![7-Ethyl-2-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13642054.png)


